![molecular formula C10H17NO3 B3068576 O-Proparagyl-N-Boc-ethanolamine CAS No. 634926-63-9](/img/structure/B3068576.png)
O-Proparagyl-N-Boc-ethanolamine
Overview
Description
O-Proparagyl-N-Boc-ethanolamine is an organic compound used for research related to life sciences . It has a molecular weight of 199.25 and the formula C10H17NO3 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl N-(2-prop-2-ynoxyethyl)carbamate . Its InChI is InChI=1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.25 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . It also has six rotatable bonds . Its exact mass and monoisotopic mass are both 199.12084340 g/mol . The topological polar surface area is 47.6 Ų .Scientific Research Applications
Ethanolamine Utilization and Bacterial Pathogenesis
- Ethanolamine as a Carbon/Nitrogen Source : Ethanolamine, which is related to O-Propargyl-N-Boc-ethanolamine, can be used by bacteria as a carbon and nitrogen source. This has been linked to bacterial pathogenesis, with variations in gene content and regulatory mechanisms among different bacteria (Garsin, 2010).
Comparative Genomics and Enzymatic Analysis
- Ethanolamine-Ammonia Lyase in Diverse Bacteria : Research on ethanolamine utilization has revealed differences in the enzyme ethanolamine-ammonia lyase among various bacteria. The enzyme plays a critical role in breaking down ethanolamine into acetaldehyde and ammonia (Tsoy, Ravcheev, & Mushegian, 2009).
Enzymatic Resolution and Synthesis Applications
- Remote Stereocenter Discrimination : Studies have shown the application of enzymatic processes, involving compounds related to O-Propargyl-N-Boc-ethanolamine, in achieving remote stereocenter discrimination. This is crucial for the synthesis of certain alkaloids (Angoli et al., 2003).
Green Chemistry and Synthesis
- Task-Specific Ionic Liquids : Ethanolamine-derived ionic liquids have been used as solvents and catalysts in green chemistry applications, demonstrating the versatility of compounds related to O-Propargyl-N-Boc-ethanolamine in synthesis processes (Tzani et al., 2013).
Molecular Imprinting and Polymer Microspheres
- Molecularly Imprinted Polymer (MIP) Microspheres : The use of bi-functional monomers, including those related to O-Propargyl-N-Boc-ethanolamine, has been explored for synthesizing MIP microspheres. These have specific binding sites for certain peptides (Yoshimatsu et al., 2009).
Plant Biology and Ethanolamine
- Ethanolamine in Plant Growth and Development : Research in Arabidopsis has shown the importance of ethanolamine in plant growth and development. Mutants deficient in ethanolamine synthesis exhibited developmental defects, highlighting its biological significance (Kwon et al., 2012).
Cardioprotection and Ethanolamine
- Ethanolamine as a Cardioprotective Agent : Ethanolamine has been identified as a cardioprotective substance, suggesting potential therapeutic applications for related compounds. It appears to work via the activation of STAT-3 in the heart (Kelly et al., 2010).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGBGYTSRQYLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
634926-63-9 | |
Record name | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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